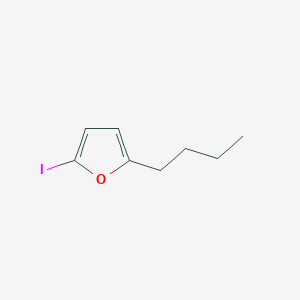

Furan, 2-butyl-5-iodo-

Description

BenchChem offers high-quality Furan, 2-butyl-5-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2-butyl-5-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

558472-48-3 |

|---|---|

Molecular Formula |

C8H11IO |

Molecular Weight |

250.08 g/mol |

IUPAC Name |

2-butyl-5-iodofuran |

InChI |

InChI=1S/C8H11IO/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 |

InChI Key |

LNOLBNMWYHDNHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(O1)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Butyl-5-iodofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-butyl-5-iodofuran. This molecule can serve as a valuable building block in medicinal chemistry and materials science, owing to the presence of a reactive iodine atom on the furan ring, which allows for further functionalization through various cross-coupling reactions. This document outlines a two-step synthetic pathway and provides expected characterization data based on analogous compounds.

Data Presentation

The following table summarizes the key quantitative data for the starting material, 2-butylfuran, and the final product, 2-butyl-5-iodofuran. The data for 2-butyl-5-iodofuran is predicted based on spectroscopic principles and data from analogous compounds due to the limited availability of direct experimental data in the literature.

| Property | 2-Butylfuran | 2-Butyl-5-iodofuran (Predicted) |

| Molecular Formula | C₈H₁₂O | C₈H₁₁IO |

| Molecular Weight | 124.18 g/mol | 250.07 g/mol |

| Appearance | Colorless to pale yellow liquid | Expected to be a pale yellow to brown liquid or low-melting solid |

| ¹H NMR (CDCl₃) | δ (ppm): 7.28 (m, 1H), 6.25 (m, 1H), 5.95 (m, 1H), 2.60 (t, 2H), 1.62 (m, 2H), 1.38 (m, 2H), 0.92 (t, 3H) | δ (ppm): ~6.4 (d, 1H), ~6.1 (d, 1H), 2.55 (t, 2H), 1.58 (m, 2H), 1.35 (m, 2H), 0.91 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.0, 141.9, 110.0, 104.8, 30.2, 27.9, 22.2, 13.8 | δ (ppm): ~158, ~118, ~112, ~80, 30.0, 29.5, 22.0, 13.7 |

| IR (neat) | ν (cm⁻¹): ~3100 (C-H, aromatic), 2958, 2930, 2872 (C-H, aliphatic), 1595, 1508 (C=C, furan ring), 1010 (C-O-C) | ν (cm⁻¹): ~3100 (C-H, aromatic), 2955, 2927, 2858 (C-H, aliphatic), ~1580, ~1490 (C=C, furan ring), ~1015 (C-O-C), ~500-600 (C-I) |

| Mass Spectrometry (EI) | m/z (%): 124 (M⁺, 28), 81 (100), 53 (21) | m/z (%): 250 (M⁺), 127 (I⁺), fragments corresponding to loss of butyl and iodo groups. |

Experimental Protocols

The synthesis of 2-butyl-5-iodofuran is proposed as a two-step process, commencing with the synthesis of the precursor 2-butylfuran, followed by a selective iodination at the 5-position of the furan ring.

Step 1: Synthesis of 2-Butylfuran

This procedure is adapted from a user-shared protocol for the synthesis of 2-alkylfurans via lithiation of furan and subsequent alkylation.

Materials:

-

Furan

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane

-

Tetrahydrofuran (THF), anhydrous

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dry ice/acetone bath

-

Argon or Nitrogen gas for inert atmosphere

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Pentane

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.

-

Add 140 mL of anhydrous THF to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add furan (e.g., 3 mL, 40 mmol) to the cold THF.

-

Add TMEDA (e.g., 6 mL, 40 mmol) to the solution via syringe.

-

Slowly add n-BuLi (e.g., 25 mL of a 1.6 M solution in hexanes, 40 mmol) to the stirred solution.

-

Allow the mixture to stir at -78 °C for 30 minutes, then remove it from the cold bath and let it warm to room temperature for 90 minutes.

-

Cool the reaction mixture back down to -78 °C.

-

Slowly add 1-bromobutane (e.g., 40 mmol) to the reaction mixture.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction by carefully adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer three times with 15 mL of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of pentane and diethyl ether (e.g., 80:20 v/v) to yield 2-butylfuran as a yellowish liquid.

Step 2: Synthesis of 2-Butyl-5-iodofuran

This proposed protocol utilizes N-iodosuccinimide (NIS) for the selective iodination of the electron-rich furan ring at the 5-position.

Materials:

-

2-Butylfuran

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask protected from light, dissolve 2-butylfuran (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Add water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-butyl-5-iodofuran by column chromatography on silica gel, using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.

Mandatory Visualization

The following diagram illustrates the two-step synthesis of 2-butyl-5-iodofuran from furan.

Caption: Synthetic pathway for 2-butyl-5-iodofuran.

Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for Furan, 2-butyl-5-iodo-. Due to the absence of publicly available experimental data for this specific compound, this document presents predicted values and analysis based on the known spectroscopic data of closely related compounds: 2-butylfuran and 2-iodofuran. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral characteristics to aid in the identification and characterization of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Furan, 2-butyl-5-iodo-. These predictions are derived from the analysis of 2-butylfuran and 2-iodofuran.

Expected ¹H NMR Data (in CDCl₃)

| Protons on Furan Ring | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~6.4 - 6.6 | d | J ≈ 3.2 |

| H-4 | ~6.1 - 6.3 | d | J ≈ 3.2 |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~155 - 160 |

| C-5 | ~85 - 95 |

| C-3 | ~110 - 115 |

| C-4 | ~115 - 120 |

| Butyl Group Carbons | ~13-35 |

Expected IR Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (furan ring) | ~3100 - 3150 | Medium |

| C-H (butyl group) | ~2850 - 2960 | Strong |

| C=C (furan ring) | ~1500 - 1600 | Medium |

| C-O-C (furan ring) | ~1000 - 1100 | Strong |

| C-I | ~500 - 600 | Medium |

Expected Mass Spectrometry Data (Electron Ionization)

| Ion | Predicted m/z | Significance |

| [M]⁺ | 250 | Molecular Ion |

| [M-C₄H₉]⁺ | 193 | Loss of butyl radical |

| [I]⁺ | 127 | Iodine cation |

| [C₄H₃O]⁺ | 67 | Furan fragment |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the solid sample or a few drops of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be homogeneous.

-

Transfer to NMR Tube : Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[1] Ensure no air bubbles are present.

-

Data Acquisition : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to improve homogeneity. The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a suitable pulse sequence.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid) : For a neat liquid sample, place a single drop onto the surface of a salt plate (e.g., NaCl).[2] Place a second salt plate on top to create a thin film.[2]

-

Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer. A background spectrum is typically run first. Then, the spectrum of the sample is recorded.[3]

Mass Spectrometry (MS) with Electron Ionization (EI)

-

Sample Introduction : The sample must be volatile to be analyzed by EI-MS. The sample can be a solid, liquid, or gas and may be heated to achieve the necessary vapor pressure.[4]

-

Ionization : In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a molecular ion and often causing fragmentation.[5][6]

-

Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector then records the abundance of each ion.

Workflow and Data Relationship Diagram

The following diagram illustrates the general workflow of spectroscopic analysis for chemical structure elucidation.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. mmrc.caltech.edu [mmrc.caltech.edu]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butyl-5-iodofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 2-butyl-5-iodofuran. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related molecules to predict its characteristics and potential reactivity. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar furan derivatives in drug discovery and development.

Chemical Structure and Properties

2-Butyl-5-iodofuran is a disubstituted furan derivative containing a butyl group at the 2-position and an iodine atom at the 5-position. The furan ring is an aromatic five-membered heterocycle containing one oxygen atom. The presence of the electron-donating butyl group and the electron-withdrawing but polarizable iodine atom on the furan ring is expected to influence its electronic properties and reactivity.

Table 1: Predicted Physical and Chemical Properties of 2-Butyl-5-iodofuran

| Property | Predicted Value | Notes and References |

| Molecular Formula | C₈H₁₁IO | Calculated from structure |

| Molecular Weight | 250.08 g/mol | Calculated from structure |

| Appearance | Colorless to pale yellow liquid | Based on properties of similar furans like 2-butylfuran[1][2] |

| Boiling Point | > 140 °C | Extrapolated from the boiling point of 2-butylfuran (139-140 °C)[1]; the iodo-substituent will increase the boiling point. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | Based on the properties of 2-butylfuran and general solubility of organic compounds[1][3]. |

| logP (o/w) | > 3.1 | Estimated based on the logP of 2-butylfuran (3.1)[1]; the iodine atom will likely increase lipophilicity. |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic characteristics of 2-butyl-5-iodofuran based on data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.4 | d | 1H | H-3 (furan) | The proton at C3 is coupled to the proton at C4. |

| ~6.1 | d | 1H | H-4 (furan) | The proton at C4 is coupled to the proton at C3. The iodine at C5 will have a minor shielding effect compared to a proton. |

| ~2.7 | t | 2H | -CH₂- (butyl) | The methylene group attached to the furan ring. |

| ~1.6 | m | 2H | -CH₂- (butyl) | |

| ~1.4 | m | 2H | -CH₂- (butyl) | |

| ~0.9 | t | 3H | -CH₃ (butyl) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| >150 | C-2 (furan) | Carbon attached to the butyl group. |

| ~120 | C-3 (furan) | |

| ~110 | C-4 (furan) | |

| <90 | C-5 (furan) | Carbon bearing the iodine atom is expected to be significantly shielded[4]. |

| ~30-35 | -CH₂- (butyl) | |

| ~25-30 | -CH₂- (butyl) | |

| ~20-25 | -CH₂- (butyl) | |

| ~14 | -CH₃ (butyl) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3100 | =C-H stretch (furan) | Characteristic of aromatic C-H bonds. |

| ~2960-2850 | C-H stretch (alkyl) | Characteristic of the butyl group. |

| ~1580, ~1480 | C=C stretch (furan ring) | Aromatic ring vibrations. |

| ~1015 | C-O-C stretch (furan ring) | Characteristic of the furan ether linkage. |

| ~600-500 | C-I stretch | The C-I bond vibration is expected in this region[5]. |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Significance |

| 250 | [M]⁺ | Molecular ion peak. |

| 127 | [I]⁺ | Characteristic fragment for iodine-containing compounds. |

| 123 | [M-I]⁺ | Loss of the iodine atom. |

| 81 | [C₄H₃O]⁺ | Furan ring fragment after loss of iodine and butyl chain. |

Chemical Reactivity and Synthesis

Reactivity:

The chemical reactivity of 2-butyl-5-iodofuran is dictated by the furan ring and the attached functional groups.

-

Metal-Halogen Exchange: The carbon-iodine bond is susceptible to metal-halogen exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) to form a 5-lithiofuran derivative. This intermediate can then be reacted with various electrophiles to introduce new functional groups at the 5-position.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: The iodo-substituent makes this compound an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds at the 5-position.

-

Electrophilic Aromatic Substitution: The furan ring is generally susceptible to electrophilic attack. The butyl group is an activating group, while the iodine is deactivating but ortho-, para-directing. However, harsh electrophilic conditions can lead to ring opening.

Synthesis:

A plausible synthetic route to 2-butyl-5-iodofuran could involve the iodocyclization of a suitable precursor. A general method for the synthesis of β-iodofurans involves the 5-endo-dig iodocyclization of alk-3-yne-1,2-diols, followed by in situ dehydration[6].

Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis of 2-butyl-5-iodofuran, based on general procedures for the synthesis of iodofurans.

Synthesis of 2-Butyl-5-iodofuran via Iodocyclization

-

Step 1: Synthesis of the Alkyne Precursor. The synthesis would begin with a suitable alkyne, for example, 1-hexyne, which would be elaborated to introduce the necessary functionality for cyclization.

-

Step 2: Iodocyclization. The alkyne precursor would be subjected to an iodocyclization reaction. A typical procedure might involve dissolving the alkyne in a suitable solvent (e.g., dichloromethane) and treating it with an iodine source (e.g., iodine monochloride or N-iodosuccinimide) in the presence of a mild base.

-

Step 3: Work-up and Purification. The reaction mixture would be quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The organic layer would be separated, washed, dried, and concentrated. The crude product would then be purified by column chromatography on silica gel.

Characterization:

The purified 2-butyl-5-iodofuran would be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesizing and functionalizing 2-butyl-5-iodofuran and a hypothetical experimental workflow for its characterization.

Hypothetical Signaling Pathway Involvement

In the context of drug development, furan-containing molecules can interact with various biological targets. While there is no specific information on the biological activity of 2-butyl-5-iodofuran, a hypothetical scenario could involve its interaction with a signaling pathway implicated in a disease state, such as inflammation or cancer. For instance, it could potentially modulate the activity of a kinase or a nuclear receptor.

The following diagram illustrates a hypothetical signaling pathway where a furan derivative could act as an inhibitor.

Disclaimer: The information presented in this technical guide, particularly the quantitative data and experimental protocols, is largely predictive and based on extrapolation from related compounds. Direct experimental validation is required for the definitive characterization of 2-butyl-5-iodofuran. This document should be used as a reference and a starting point for further research.

References

- 1. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-butyl furan, 4466-24-4 [thegoodscentscompany.com]

- 3. 2-butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan, 143114-90-3 [thegoodscentscompany.com]

- 4. 2-Iodofuran | 54829-48-0 | Benchchem [benchchem.com]

- 5. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

"CAS number and IUPAC name for 2-butyl-5-iodofuran"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 2-butyl-5-iodofuran is a predictive and instructional resource. As of the latest literature review, a specific CAS number and detailed experimental data for this compound are not publicly available. The information presented herein, including the proposed IUPAC name, experimental protocols, and spectroscopic data, is based on established principles of organic chemistry and extrapolation from structurally related compounds.

Chemical Identity

While a registered CAS number for 2-butyl-5-iodofuran has not been identified, a systematic IUPAC name can be assigned based on the established rules of chemical nomenclature.

IUPAC Name: 2-butyl-5-iodofuran

The name is derived by identifying furan as the parent heterocycle. The substituents, a butyl group and an iodine atom, are listed alphabetically. The locants '2' and '5' indicate their respective positions on the furan ring, ensuring an unambiguous representation of the molecular structure.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of 2-butyl-5-iodofuran. These predictions are derived from the analysis of similar furan derivatives and are intended to serve as a reference for characterization.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₁IO |

| Molecular Weight | 250.08 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.35 (d, 1H), 6.10 (d, 1H), 2.60 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0 (C2), 118.0 (C4), 110.0 (C3), 85.0 (C5), 30.0 (CH₂), 28.0 (CH₂), 22.0 (CH₂), 13.5 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 250 [M]⁺, 207 [M-C₃H₇]⁺, 123 [M-I]⁺ |

Proposed Synthesis Protocol

The synthesis of 2-butyl-5-iodofuran can be hypothetically achieved via the direct iodination of 2-butylfuran. This method is analogous to established protocols for the halogenation of activated heterocyclic systems.

Materials and Reagents:

-

2-Butylfuran (starting material)

-

N-Iodosuccinimide (NIS) (iodinating agent)

-

Acetonitrile (solvent)

-

Dichloromethane (extraction solvent)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

To a solution of 2-butylfuran (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-iodofuran.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel furan derivative like 2-butyl-5-iodofuran. This logical progression is fundamental in chemical research and drug discovery.

An In-depth Technical Guide to the Iodination of 2-Butylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butyl-5-iodofuran, a valuable intermediate in organic synthesis. The primary focus is on the electrophilic iodination of 2-butylfuran, detailing the reaction pathways, experimental protocols, and expected outcomes.

Introduction

2-Butylfuran is a heterocyclic aromatic compound. Its iodinated derivative, primarily 2-butyl-5-iodofuran, serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and organic materials. The introduction of an iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.

The synthesis of 2-butyl-5-iodofuran is typically achieved through electrophilic aromatic substitution. The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The oxygen atom in the furan ring directs electrophilic substitution to the C2 and C5 positions. In the case of 2-butylfuran, the C5 position is sterically more accessible and is the primary site of iodination.

Synthesis Pathways

The direct iodination of 2-butylfuran can be effectively carried out using two primary methods:

-

Method A: N-Iodosuccinimide (NIS) : NIS is a mild and selective iodinating agent for electron-rich aromatic compounds.[1][2] The reaction typically proceeds under neutral or slightly acidic conditions.

-

Method B: Iodine and an Oxidizing Agent : Molecular iodine (I₂) itself is not highly electrophilic. Therefore, it is used in conjunction with an oxidizing agent, such as periodic acid (HIO₄) or iodic acid (HIO₃), to generate a more potent iodinating species, believed to be the iodonium ion (I⁺).[3] This method is effective for a range of aromatic compounds.

The general mechanism for the electrophilic iodination of 2-butylfuran at the C5 position is depicted below.

Mechanism of Electrophilic Iodination

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide (NIS)

This method is advantageous due to its mild reaction conditions and simple work-up.

Materials:

-

2-Butylfuran

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-butylfuran (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of 2-butylfuran).

-

Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-butyl-5-iodofuran.

Method B: Iodination using Iodine and Periodic Acid

This method is a robust alternative, particularly for larger-scale syntheses.[3]

Materials:

-

2-Butylfuran

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid (CH₃COOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Acetone

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

-

Büchner funnel

Procedure:

-

In a 200 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 2-butylfuran (0.10 mol), periodic acid dihydrate (0.022 mol), and iodine (0.040 mol).

-

Prepare a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL) and add it to the reaction mixture.

-

Heat the resulting purple solution to 65-70°C with stirring for approximately 1-2 hours, or until the color of the iodine disappears.

-

Cool the reaction mixture to room temperature and dilute it with approximately 250 mL of water.

-

If a solid precipitate forms, collect it on a Büchner funnel and wash it with water. If an oil separates, extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the collected product or organic extract with a saturated aqueous sodium thiosulfate solution to remove any residual iodine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone) or by column chromatography.[3]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-butyl-5-iodofuran via the described methods. The yields are estimated based on similar reactions reported in the literature for other 2-alkylfurans.

| Parameter | Method A (NIS) | Method B (Iodine/Periodic Acid) |

| Reactant Ratios | 2-Butylfuran:NIS (1:1.1) | 2-Butylfuran:Periodic Acid:Iodine (1:0.22:0.4) |

| Solvent | Acetonitrile | Acetic Acid/Water |

| Reaction Temperature | Room Temperature | 65-70°C |

| Reaction Time | 2-4 hours | 1-2 hours |

| Estimated Yield | 80-90% | 75-85% |

| Purity (post-purification) | >98% | >98% |

Visualizations

General Synthesis Pathway

References

A Technical Guide to the Stability and Storage of 2-Butyl-5-iodofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-5-iodofuran is a substituted furan derivative with potential applications in organic synthesis and pharmaceutical development. As with many halogenated and heterocyclic compounds, its stability and proper storage are critical for ensuring its integrity and the reproducibility of experimental results. This guide provides an in-depth overview of the presumed stability profile of 2-butyl-5-iodofuran and outlines best practices for its storage and handling.

Predicted Stability Profile

While specific experimental data is not available, the chemical structure of 2-butyl-5-iodofuran suggests potential sensitivity to several environmental factors. The furan ring is susceptible to oxidation and acidic conditions, while the carbon-iodine bond can be labile, particularly in the presence of light and heat.

Key considerations for stability include:

-

Air Sensitivity: Organic materials, especially those with reactive functional groups, can degrade over time due to exposure to oxygen and moisture.[1] This can lead to oxidation of the furan ring or other degradation pathways.

-

Light Sensitivity: Iodo-substituted organic compounds are often sensitive to light, which can induce cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition.

-

Temperature Sensitivity: Elevated temperatures can accelerate degradation processes.[1] For sensitive compounds, storage at reduced temperatures is generally recommended.

-

Hygroscopicity: Some organic compounds can absorb moisture from the air, which may lead to aggregation or chemical degradation.[1]

Recommended Storage and Handling Conditions

Given the predicted sensitivities, stringent storage and handling procedures are essential to maintain the quality of 2-butyl-5-iodofuran. The following table summarizes the recommended conditions.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture.[1][2][3] |

| Temperature | Cool, -20°C to 4°C | To minimize thermal degradation.[4] |

| Light | Amber vials or opaque containers | To protect against photo-degradation.[1] |

| Container | Tightly sealed glass vials with secure caps (e.g., Sure/Seal™) | To provide an inert barrier against air and moisture.[1][5] |

| Handling | In an inert atmosphere glovebox or using Schlenk line techniques | To minimize exposure to air and moisture during manipulation.[1][2][3] |

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-butyl-5-iodofuran, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.

Objective: To evaluate the stability of 2-butyl-5-iodofuran under various environmental conditions (temperature, light, and air exposure) over time.

Materials:

-

2-Butyl-5-iodofuran

-

Inert gas (Argon or Nitrogen)

-

Amber and clear glass vials with septa

-

Controlled temperature chambers/refrigerators

-

Light exposure chamber (photostability chamber)

-

Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

Methodology:

-

Sample Preparation:

-

In a glovebox or under a constant stream of inert gas, aliquot equal amounts of 2-butyl-5-iodofuran into a series of amber and clear glass vials.

-

Seal the vials tightly with septa and crimp caps.

-

Prepare a sufficient number of samples for each storage condition and time point.

-

-

Storage Conditions:

-

Control: Store a set of amber vials at -20°C under an inert atmosphere.

-

Elevated Temperature: Store sets of amber vials at 4°C, 25°C, and 40°C under an inert atmosphere.

-

Light Exposure: Store a set of clear vials and a set of amber vials (as a control) in a photostability chamber according to ICH Q1B guidelines.

-

Air Exposure: For a separate set of samples, after aliquoting in an inert atmosphere, replace the inert gas with ambient air before sealing. Store these samples at the same temperatures as the inert atmosphere samples.

-

-

Time Points:

-

Analyze samples at initial (T=0) and at predetermined intervals (e.g., 1, 3, 6, 12 months).

-

-

Analytical Method:

-

At each time point, remove a sample from each storage condition.

-

Dissolve the sample in a suitable solvent.

-

Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to quantify the amount of 2-butyl-5-iodofuran remaining and to detect any degradation products.

-

Characterize any significant degradation products using techniques like GC-MS or LC-MS.

-

Potential Degradation Pathway

The degradation of 2-butyl-5-iodofuran is likely to proceed via oxidation of the furan ring, potentially leading to ring-opening, or through cleavage of the carbon-iodine bond. Microbial degradation of furan compounds often involves initial oxidation to the corresponding carboxylic acid.[6] While not a microbial process, chemical oxidation could follow a similar initial step.

Caption: A diagram illustrating potential degradation pathways for 2-butyl-5-iodofuran.

Conclusion

While specific stability data for 2-butyl-5-iodofuran is not documented in readily accessible literature, its chemical structure suggests that it should be handled as an air-sensitive, light-sensitive, and potentially thermally labile compound. Strict adherence to inert atmosphere techniques, storage in amber vials at low temperatures, and careful handling are paramount to preserving its chemical integrity. The provided experimental protocol offers a framework for conducting formal stability studies to establish a definitive stability profile for this compound.

References

- 1. ossila.com [ossila.com]

- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 4. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Disubstituted Iodo-Furans: Synthesis, Reactions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2,5-disubstituted iodo-furans, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details key synthetic methodologies, subsequent chemical transformations, and their applications, with a particular focus on their relevance to drug discovery and development.

Synthesis of 2,5-Disubstituted Iodo-Furans

The introduction of an iodine atom onto the furan ring provides a versatile handle for further functionalization through various cross-coupling reactions. Several methods have been developed for the synthesis of 2,5-disubstituted iodo-furans, primarily involving iodocyclization reactions or the use of iodo-substituted precursors.

Iodocyclization of Alkynyl Alcohols

A prominent method for the synthesis of substituted iodo-furans is the iodocyclization of functionalized alkynes.

The iodocyclization of gem-difluorohomopropargyl alcohols using iodine (I₂) or iodine monochloride (ICl) provides access to fluorinated 4-iodo-furan analogues in good yields. This method is particularly valuable as the resulting iodo-substituent can be readily utilized in subsequent cross-coupling reactions to introduce a wide range of functionalities. Microwave irradiation has been shown to significantly enhance the yields of both the iodocyclization and subsequent Suzuki coupling reactions.[1]

Experimental Protocol: General Procedure for Iodocyclization of gem-Difluorohomopropargyl Alcohols

To a solution of the gem-difluorohomopropargyl alcohol in a suitable solvent (e.g., dichloromethane), is added a source of electrophilic iodine (e.g., I₂ or ICl). The reaction mixture is stirred at a specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 4-iodo-furan.

The 3-endo-dig iodocyclization of 3-alkyne-1,2-diols, followed by an in situ dehydration, offers a direct route to β-iodofurans (3-iodofurans). These compounds serve as valuable intermediates that can be further derivatized through transition metal-catalyzed coupling reactions.

Experimental Protocol: Synthesis of β-Iodofurans via Iodocyclization

A solution of the 3-alkyne-1,2-diol in a suitable solvent (e.g., acetonitrile) is treated with iodine and a mild base (e.g., sodium bicarbonate). The reaction is stirred at room temperature for a duration determined by TLC monitoring. After completion, the reaction is worked up by quenching with aqueous sodium thiosulfate, followed by extraction with an organic solvent. The combined organic extracts are dried and concentrated. The resulting crude product is purified by chromatography to yield the pure β-iodofuran.

Synthesis from Iodo-Substituted Precursors

An alternative approach to 2,5-disubstituted iodo-furans involves the construction of the furan ring using starting materials that already contain an iodine atom.

A palladium-free synthesis of 2-arylbenzo[b]furans has been developed via a copper(I)-catalyzed coupling reaction of o-iodophenols and aryl acetylenes.[2] This method provides a straightforward route to a specific class of iodo-furan derivatives.

Table 1: Synthesis of 2,5-Disubstituted Iodo-Furans - Representative Yields

| Entry | Furan Derivative | Synthetic Method | Yield (%) | Reference |

| 1 | 2-Aryl-3-fluoro-4-iodo-5-substituted furan | Iodocyclization of gem-difluorohomopropargyl alcohol | Good | [1] |

| 2 | 2-Alkyl-3-iodo-5-arylfuran | Iodocyclization of 3-alkyne-1,2-diol | Not specified | |

| 3 | 2-Arylbenzo[b]furan | Copper-catalyzed coupling of o-iodophenol | Varies | [2] |

Reactions of 2,5-Disubstituted Iodo-Furans

The C-I bond in 2,5-disubstituted iodo-furans is readily activated by transition metal catalysts, making these compounds ideal substrates for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for the functionalization of iodo-furans.

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds by reacting the iodo-furan with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Iodo-furans

A reaction vessel is charged with the 2,5-disubstituted iodo-furan, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the reaction is complete. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodo-furan and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4][5]

The Heck reaction involves the palladium-catalyzed coupling of the iodo-furan with an alkene to form a substituted furan with a new C-C double bond.[6][7]

The Negishi coupling utilizes an organozinc reagent to couple with the iodo-furan in the presence of a palladium or nickel catalyst, forming a new C-C bond.[8][9]

Table 2: Cross-Coupling Reactions of 2,5-Disubstituted Iodo-Furans

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) (alkenyl) |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) |

Applications in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10] 2,5-disubstituted furans, in particular, have garnered significant attention due to their diverse biological activities. The introduction of an iodine atom can further enhance their therapeutic potential by providing a site for metabolic stability or for the introduction of various pharmacophores through the cross-coupling reactions described above.

Anticancer Activity

Derivatives of 2,5-disubstituted furans have been investigated for their potential as anticancer agents.[11] Some studies have shown that these compounds can exhibit cytotoxic activity against various cancer cell lines. While specific studies on the anticancer activity of 2,5-disubstituted iodo-furans are less common, the ability to readily diversify the furan core through the iodo-substituent makes them attractive scaffolds for the development of novel anticancer drugs.

Enzyme Inhibition

The furan nucleus is a key component of many enzyme inhibitors. For instance, certain furan derivatives have been identified as inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in tumor immune resistance.[12] The development of potent and selective TDO inhibitors is an active area of cancer immunotherapy research.

P-glycoprotein Inhibition

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Several 2,5-disubstituted furan derivatives have been synthesized and evaluated as P-gp inhibitors, showing promise in overcoming doxorubicin resistance in cancer cells.[13] The ability to fine-tune the structure of these furan derivatives via an iodo-intermediate is a valuable strategy in the design of more effective MDR modulators.

Conclusion

2,5-Disubstituted iodo-furans are valuable and versatile building blocks in organic synthesis and medicinal chemistry. The synthetic routes, primarily through iodocyclization, provide efficient access to these compounds. The presence of the iodine atom opens up a vast chemical space for further derivatization through a variety of robust and well-established cross-coupling reactions. Their potential applications in drug discovery, particularly in the development of anticancer agents and modulators of multidrug resistance, make them a compelling area for continued research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this important class of molecules.

References

- 1. Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 2-Butyl-5-iodofuran: A Technical Guide for Medicinal Chemists

An Exploration into the Prospective Applications of a Novel Furan Derivative in Drug Discovery

Introduction

The furan nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant compounds.[1] Its unique electronic and steric properties, coupled with its ability to act as a bioisostere for phenyl rings, make it an attractive moiety for drug design.[1] The biological activities of furan derivatives are diverse, encompassing antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] Substitutions at the 2- and 5-positions of the furan ring are particularly critical in defining the pharmacological profile of these molecules. While the broader class of 2-alkyl-5-halofurans has shown promise, specific data on the biological activity of 2-butyl-5-iodofuran remains largely unexplored in publicly available literature. This technical guide aims to bridge this gap by postulating the potential therapeutic applications of 2-butyl-5-iodofuran, based on the established activities of analogous compounds. We will further propose a hypothetical framework for its synthesis and biological evaluation, providing researchers and drug development professionals with a roadmap for investigating this promising, yet uncharacterized, molecule.

The Furan Scaffold in Medicinal Chemistry: A Synopsis

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structure imparts a unique combination of hydrophobicity and polarity, allowing for a wide range of interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, enhancing binding to enzymes and receptors. Furthermore, the aromatic system can participate in π-π stacking interactions. The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution at the 2- and 5-positions, allows for straightforward chemical modification and the generation of diverse compound libraries for screening.

Postulated Therapeutic Applications of 2-Butyl-5-iodofuran

Based on the known bioactivities of related furan derivatives, we can hypothesize several potential therapeutic avenues for 2-butyl-5-iodofuran:

-

Anticancer Activity: Numerous furan-containing molecules have demonstrated potent anticancer effects. The introduction of a halogen, such as iodine, at the 5-position could enhance cytotoxicity through various mechanisms, including increased lipophilicity for better cell membrane penetration or by acting as a leaving group in interactions with biological nucleophiles. The 2-butyl group could contribute to favorable hydrophobic interactions within the binding pockets of target proteins.

-

Antimicrobial Properties: Halogenated natural products, including those found in marine organisms, are known for their significant antibacterial and antifungal activities. The iodo-substituent on the furan ring could mimic the activity of other halogenated antimicrobial agents. The overall lipophilicity of the molecule may allow it to disrupt bacterial cell membranes or inhibit key microbial enzymes.

-

Anti-inflammatory Effects: Substituted furans have been investigated as inhibitors of inflammatory pathways. For instance, certain furanone derivatives have been identified as selective COX-2 inhibitors. It is plausible that 2-butyl-5-iodofuran could modulate the activity of enzymes involved in the inflammatory cascade.

Proposed Experimental Workflow for Synthesis and Evaluation

To investigate the therapeutic potential of 2-butyl-5-iodofuran, a systematic approach to its synthesis and biological characterization is necessary. The following sections outline a hypothetical experimental plan.

Synthesis of 2-Butyl-5-iodofuran: A Proposed Protocol

A plausible synthetic route to 2-butyl-5-iodofuran could commence from commercially available 2-butylfuran.

Reaction Scheme:

-

Lithiation of 2-Butylfuran: 2-Butylfuran (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

-

Iodination: A solution of iodine (1.2 eq.) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-butyl-5-iodofuran.

Hypothetical Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Exploratory Reactions of 2-Butyl-5-iodofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan, 2-butyl-5-iodo- (herein referred to as 2-butyl-5-iodofuran) is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The presence of a reactive carbon-iodine bond at the 5-position of the furan ring, coupled with a stable butyl group at the 2-position, makes it an ideal substrate for a variety of transformations. This guide provides a comprehensive overview of the key exploratory reactions of 2-butyl-5-iodofuran, including detailed experimental protocols, tabulated data for analogous systems, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior. The reactivity of the C-I bond is the focal point of its synthetic utility, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-butyl-5-iodofuran, the high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and vinyl-aryl bonds.

Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling of Related Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | - |

| Aryl Halide | Arylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | - |

| Iodobenzene | Phenylboronic acid | I₂ (20) | K₂CO₃ | PEG-400 | 110 | 77 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[1]

-

Add a palladium catalyst, for example, Pd(OAc)₂ (0.01 mmol, 1 mol%).[2]

-

The reaction is typically conducted in a solvent system such as a mixture of water and an organic solvent like ethanol.[2]

-

The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 60°C) for a period of one to several hours.[2]

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and removal of the solvent under reduced pressure.[2]

-

The crude product is then purified by column chromatography.[3]

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

Reaction Scheme:

Data Presentation: Sonogashira Coupling of Related Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzofuran | Ethynyltrimethylsilane | - | - | Et₃N | DMF | 80-100 | Low Conversion |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (5) | Amine | Anhydrous | RT | Good |

| p-Iodoaniline | Ethynylferrocene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 70 | - |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) in a suitable solvent such as THF or DMF.[5]

-

Add the terminal alkyne (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 mmol).[5]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).[4]

-

After completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated.

-

Purify the crude product by column chromatography.

Visualization: Sonogashira Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] It is a valuable method for the synthesis of substituted alkenes.

Reaction Scheme:

Data Presentation: Heck Coupling of Related Aryl Halides

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Iodide | Substituted Alkene | Pd(OAc)₂ | NaOAc | - | - | - |

| Unsaturated Halide | Alkene | Pd Catalyst | Base | - | - | - |

Experimental Protocol: General Procedure for Heck Coupling

-

Combine the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%) in a reaction vessel.

-

Add a base (e.g., triethylamine or sodium acetate, 1.5-2.0 mmol) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture, typically between 80-140°C, under an inert atmosphere until the reaction is complete.

-

Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Visualization: Heck Coupling Catalytic Cycle

(Image of the Stille coupling reaction of 2-butyl-5-iodofuran with a generic organostannane)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Lithiation and Electrophilic Quench

Halogen-metal exchange using an organolithium reagent, followed by quenching with an electrophile, is a fundamental strategy for the functionalization of aryl halides.

Reaction Scheme:

Data Presentation: Lithiation and Electrophilic Quench of Related Halogenated Heterocycles

| Substrate | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Yield (%) |

| Furan | n-BuLi | 1-Bromopentane | THF | -78 to RT | - |

| 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one | n-BuLi | Methyl Iodide | THF | -10 | 66 |

| 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one | LDA | Methyl Iodide | THF | -10 | 81 |

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Dissolve the 2-butyl-5-iodofuran (1.0 mmol) in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78°C.

-

Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.0-1.1 mmol), and stir the mixture for a short period (e.g., 30 minutes).

-

Add the desired electrophile (1.0-1.5 mmol) to the solution at -78°C and allow the reaction to warm to room temperature slowly.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

-

Purify the product by column chromatography.

Visualization: Lithiation-Electrophile Quench Workflow

Caption: General workflow for the lithiation and electrophilic quench of 2-butyl-5-iodofuran.

Other Potential Reactions

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. Modern variations also allow for the coupling of aryl halides with amines, alcohols, and thiols. [7][8][9]This reaction typically requires higher temperatures than palladium-catalyzed couplings.

Grignard Reagent Formation

2-Butyl-5-iodofuran can potentially be converted to its corresponding Grignard reagent by reaction with magnesium metal. [10][11]The formation of Grignard reagents from aryl iodides is generally more facile than from bromides or chlorides. The resulting organomagnesium compound can then be reacted with a wide range of electrophiles.

Reductive Dehalogenation

The carbon-iodine bond can be cleaved under reductive conditions to yield 2-butylfuran. This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. [12]

Conclusion

2-Butyl-5-iodofuran is a valuable synthetic intermediate with a rich and versatile reaction chemistry centered around the C-I bond. The exploratory reactions outlined in this guide, particularly palladium-catalyzed cross-coupling and lithiation-electrophile quench protocols, provide a robust toolkit for the synthesis of a diverse array of functionalized furan derivatives. These derivatives are of significant interest in the fields of materials science, agrochemicals, and, most notably, in the discovery and development of new pharmaceutical agents. The provided protocols and mechanistic insights serve as a foundation for further investigation and application of this promising building block.

References

- 1. researchgate.net [researchgate.net]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. rsc.org [rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 12. Reductive Dehalogenation in Nature | Rokita Laboratory | Johns Hopkins University [sites.krieger.jhu.edu]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 2-Butyl-5-Iodofuran

Abstract: This technical whitepaper outlines a comprehensive computational and experimental workflow for the detailed quantum chemical analysis of 2-butyl-5-iodofuran, a substituted furan with potential applications in organic synthesis and drug development. In the absence of extensive existing literature on this specific molecule, this guide serves as a proposed research framework for researchers, scientists, and drug development professionals. It details the theoretical background, computational methodologies, proposed experimental validation, and potential applications of such a study. The document provides structured data tables with hypothetical, yet realistic, quantum chemical data and detailed experimental protocols. Furthermore, it includes visualizations of logical workflows and reaction pathways using the DOT language for Graphviz to ensure clarity and reproducibility.

Introduction

Substituted furans are a class of heterocyclic organic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. Their unique electronic and structural properties make them valuable building blocks in organic synthesis. The introduction of an iodine atom, as in 2-butyl-5-iodofuran, provides a reactive site for various cross-coupling reactions, further enhancing its synthetic utility.

Quantum chemical calculations offer a powerful, non-invasive tool to predict and understand the physicochemical properties of molecules at the atomic level. By employing methods like Density Functional Theory (DFT), we can elucidate molecular geometry, electronic structure, spectroscopic properties, and reactivity. This in-silico approach can significantly accelerate research and development by predicting the behavior of novel molecules before their synthesis, thus saving time and resources.

This guide presents a proposed comprehensive study of 2-butyl-5-iodofuran, combining quantum chemical calculations with experimental validation. The aim is to provide a deep understanding of its structural, electronic, and reactive properties.

Computational Methodology

The selection of an appropriate computational method is crucial for obtaining accurate and reliable results, especially for molecules containing heavy elements like iodine.[1][2][3] For 2-butyl-5-iodofuran, a combination of Density Functional Theory (DFT) for its balance of accuracy and computational cost, and potentially higher-level ab initio methods for specific property calculations, is recommended.[4][5]

2.1. Software and Hardware

All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing (HPC) resources are recommended for timely completion of the calculations, especially for frequency and NMR calculations.

2.2. Level of Theory and Basis Set

-

Geometry Optimization and Frequency Calculations: The molecular geometry of 2-butyl-5-iodofuran would be optimized using the B3LYP functional, which is known for its robust performance with organic molecules.[6] To account for the heavy iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, would be employed for iodine, while a Pople-style basis set like 6-311+G(d,p) would be used for all other atoms (C, H, O). Frequency calculations at the same level of theory will be performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data and simulated IR spectra.

-

Electronic Properties and NMR Calculations: Single-point energy calculations and analysis of electronic properties, such as frontier molecular orbitals (HOMO-LUMO), will be performed at the optimized geometry. For more accurate electronic properties and NMR chemical shift predictions, a functional from the M06 family, like M06-2X, is recommended due to its better handling of non-covalent interactions and thermochemistry.[7][8] The Gauge-Including Atomic Orbital (GIAO) method would be used for predicting ¹H and ¹³C NMR chemical shifts.

-

Solvation Effects: To simulate a more realistic chemical environment, the effects of a solvent (e.g., chloroform or dimethyl sulfoxide) can be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

Predicted Physicochemical Properties (Hypothetical Data)

The following tables summarize the expected (hypothetical) quantitative data from the proposed quantum chemical calculations on 2-butyl-5-iodofuran.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(2)-C(3) | 1.37 Å |

| C(3)-C(4) | 1.43 Å | |

| C(4)-C(5) | 1.38 Å | |

| C(5)-O(1) | 1.37 Å | |

| O(1)-C(2) | 1.36 Å | |

| C(5)-I | 2.05 Å | |

| C(2)-C(butyl) | 1.51 Å | |

| Bond Angle | C(2)-C(3)-C(4) | 106.5° |

| C(3)-C(4)-C(5) | 106.8° | |

| C(4)-C(5)-O(1) | 110.2° | |

| C(5)-O(1)-C(2) | 106.3° | |

| O(1)-C(2)-C(3) | 110.2° | |

| Dihedral Angle | C(3)-C(2)-C(butyl)-C(butyl) | 178.5° |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value |

| Total Electronic Energy | -345.67 Hartree |

| Dipole Moment | 1.85 Debye |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Enthalpy of Formation | -25.5 kcal/mol |

| Gibbs Free Energy | 15.2 kcal/mol |

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Data Type | Key Prediction | Calculated Value |

| IR Frequency | C-I Stretch | 580 cm⁻¹ |

| C=C Stretch (furan) | 1550, 1480 cm⁻¹ | |

| C-O-C Stretch | 1150 cm⁻¹ | |

| ¹³C NMR Shift | C(2) | 158 ppm |

| C(3) | 112 ppm | |

| C(4) | 118 ppm | |

| C(5) | 95 ppm | |

| ¹H NMR Shift | H(3) | 6.4 ppm |

| H(4) | 7.1 ppm |

Experimental Protocols

Experimental validation is essential to confirm the accuracy of the computational predictions. The following protocols outline the synthesis and characterization of 2-butyl-5-iodofuran.

4.1. Synthesis of 2-Butyl-5-Iodofuran

A plausible synthetic route to 2-butyl-5-iodofuran involves the iodocyclization of a suitable precursor.[9][10]

-

Step 1: Synthesis of 1-octyn-4-ol. To a solution of ethynylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of hexanal (1.0 eq) in THF dropwise. Stir the reaction mixture for 2 hours at room temperature. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-octyn-4-ol.

-

Step 2: Iodocyclization. To a solution of 1-octyn-4-ol (1.0 eq) in dichloromethane at 0 °C, add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 2-butyl-5-iodofuran.

4.2. Spectroscopic Characterization

The synthesized 2-butyl-5-iodofuran will be characterized using the following spectroscopic techniques to validate the computational results:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer in CDCl₃. The experimental chemical shifts will be compared with the GIAO-calculated values.

-

Infrared Spectroscopy: The IR spectrum will be recorded using an FT-IR spectrometer. The experimental vibrational frequencies will be compared with the calculated frequencies.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex relationships and processes.

Conclusion

This technical guide has outlined a robust and comprehensive framework for the quantum chemical investigation of 2-butyl-5-iodofuran. By integrating state-of-the-art computational methods with established experimental protocols, this proposed study would provide valuable insights into the molecule's fundamental properties. The predicted data, though hypothetical, are based on established principles and similar systems, offering a realistic preview of the expected outcomes. The detailed workflows and reaction pathway diagrams serve as a clear roadmap for researchers. The knowledge gained from such a study would not only contribute to the fundamental understanding of substituted furans but also facilitate the rational design of novel molecules for applications in medicinal chemistry and materials science.

References

- 1. A molecular modeling of iodinated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A molecular modeling of iodinated organic compounds. (2021) | Elham Sookhaki | 2 Citations [scispace.com]

- 4. ojs.ifes.edu.br [ojs.ifes.edu.br]

- 5. eolss.net [eolss.net]

- 6. Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Iodofuran | 54829-48-0 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of 2-Butyl-5-iodofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-butyl-5-iodofuran as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The furan moiety is a common scaffold in many biologically active compounds, and its functionalization via cross-coupling reactions is of significant interest.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This method is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

2-Butyl-5-iodofuran is a valuable precursor for introducing a substituted furan ring into target molecules. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling, allowing for the straightforward installation of various aryl, heteroaryl, or vinyl groups at the 5-position of the furan ring. These resulting 2,5-disubstituted furans are prevalent structural motifs in pharmaceuticals and agrochemicals.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling of 2-butyl-5-iodofuran with a generic boronic acid is depicted below:

Caption: General Suzuki cross-coupling of 2-butyl-5-iodofuran.

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-5-iodofuran

While not the primary focus, a reliable synthesis of the starting material is crucial. A common method for the preparation of 2-alkyl-5-iodofurans involves the iodination of the corresponding 2-alkylfuran.

Materials:

-

2-Butylfuran

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 2-butylfuran (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).

-

Add a catalytic amount of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 2-butyl-5-iodofuran.

Protocol 2: Suzuki Cross-Coupling of 2-Butyl-5-iodofuran with Phenylboronic Acid

This protocol details a representative Suzuki coupling reaction with a common arylboronic acid.

Materials:

-

2-Butyl-5-iodofuran

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox techniques

-

Magnetic stirrer and heating plate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add 2-butyl-5-iodofuran (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-butyl-5-phenylfuran.

Quantitative Data Summary